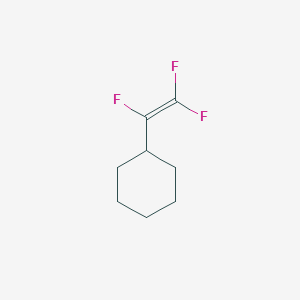

(Trifluorovinyl)cyclohexane

説明

(Trifluorovinyl)cyclohexane is an organic compound with the chemical formula of C8H11F3 . It is a colorless liquid used in various scientific experiments and research. The CAS number for this compound is 242812-08-4 .

Physical And Chemical Properties Analysis

This compound has a boiling point of 146.2±35.0 °C and a density of 1.093±0.06 g/cm3 . It is also noted that cyclohexane, a related compound, is a colorless liquid at room temperature, less dense than water, and insoluble in it, but readily dissolves in other nonpolar solvents .科学的研究の応用

Diels–Alder Reactions

- Trifluorovinyl substances, including trifluorovinyl cyclohexane, are used in Diels–Alder reactions with various dienes. This process yields trifluorinated cyclohexene derivatives in a regiospecific manner (Yamada, Hondo, Konno, & Ishihara, 2016).

Catalysis and Carboxylation

- Cyclohexane, which can be related to trifluorovinyl cyclohexane, is used in vanadium-catalyzed carboxylation processes. This leads to the formation of carboxylic acids under mild conditions, demonstrating the potential of cyclohexane derivatives in chemical synthesis (Reis, Silva, Palavra, Silva, & Pombeiro, 2005).

Solvent Exposure Monitoring

- Cyclohexane is studied for its solvent exposure during the disassembly of metal parts, providing insights into occupational safety and industrial hygiene (Spencer & Plisko, 2007).

Microemulsions and Phase Behavior

- Studies have shown that cyclohexane can form nonaqueous microemulsions with ionic liquids, which are useful in understanding the dynamics of solvent and rotational relaxation in microemulsions (Pramanik et al., 2010).

Membrane Reactor Applications

- Microporous silica membranes using cyclohexane demonstrate potential for cyclohexane dehydrogenation, indicating the relevance of cyclohexane derivatives in membrane reactor technologies (Koutsonikolas, Kaldis, Zaspalis, & Sakellaropoulos, 2012).

Fluoropolymer Synthesis

- Trifluorovinyl compounds are utilized in the synthesis of novel fluoropolymers. These materials, such as siloxane-containing perfluorocyclobutane polymers, have applications in various industries due to their unique thermal and chemical properties (Smith & Babb, 1996).

Cyclopolymerization Studies

- The thermal cyclopolymerization of trifluorovinyl aromatic ether monomers, including compounds related to trifluorovinyl cyclohexane, has been studied using electron paramagnetic resonance spectroscopy (Mifsud et al., 2007).

将来の方向性

There is ongoing research into the use of trifluorovinyl groups in various materials to improve their thermal stability . A study on the synthesis and thermal stability of silicone resin containing trifluorovinyl ether groups showed that these groups improved the thermal stability and hydrophobicity of the silicone resin .

作用機序

Mode of Action

It is known that trifluorovinyl ethers, a class of compounds to which (trifluorovinyl)cyclohexane belongs, can undergo polymerization . This process involves the interaction of the compound with other molecules, leading to the formation of larger structures . The exact nature of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

It is known that trifluorovinyl ethers can participate in polymerization reactions These reactions could potentially affect various biochemical pathways, leading to downstream effects

Result of Action

It is known that trifluorovinyl ethers can undergo polymerization, leading to the formation of larger structures This process could potentially have various molecular and cellular effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound These factors could include temperature, pH, presence of other chemicals, and more

特性

IUPAC Name |

1,2,2-trifluoroethenylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3/c9-7(8(10)11)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLOCCSLPHZEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

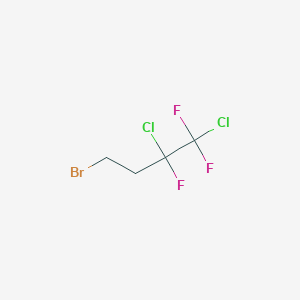

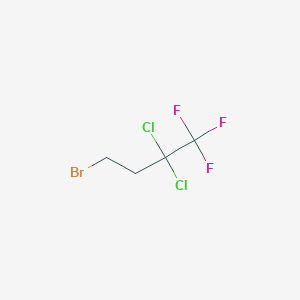

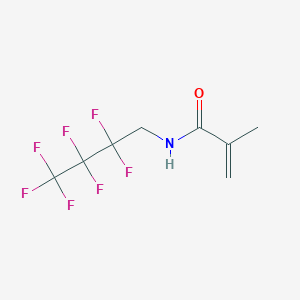

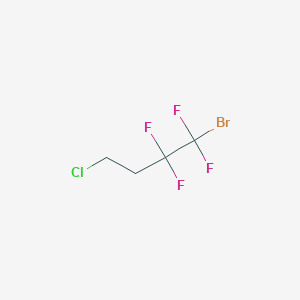

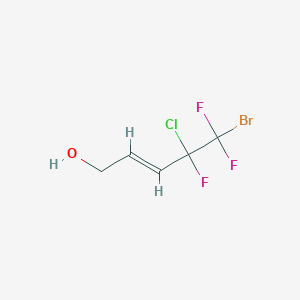

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B3040733.png)